4,4-Difluoro-1-oxaspiro[4.5]decan-8-one
Description
Properties
Molecular Formula |
C9H12F2O2 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4,4-difluoro-1-oxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-6-13-8(9)3-1-7(12)2-4-8/h1-6H2 |
InChI Key |
GQENQVWEXZREBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C(CCO2)(F)F |
Origin of Product |
United States |
Preparation Methods
Method A: Two-Stage Fluorination Using Diethylaminosulfur Trifluoride and Boron Trifluoride Etherate
| Parameter | Details |
|---|---|
| Starting Material | Mixture of 8,8-difluoro-1,4-dioxaspiro[4.5]decane and 8-fluoro-1,4-dioxaspiro[4.5]decyl-7-ene |
| Fluorinating Agents | Stage 1: Diethylaminosulfur trifluoride (in dichloromethane, 10–25 °C, 12 h) |
| Stage 2: Boron trifluoride diethyl etherate and hydrogen fluoride in triethylamine (5–30 °C, 12 h) | |
| Yield | 91% |
| Purity | 99.3% (by gas chromatography) |
| Product Isolation | Extraction with dichloromethane, drying, filtration, concentration, and distillation (70–72 °C, 30 mm Hg) |
| Notes | The reaction involves careful temperature control and sequential addition of reagents. |
Comparative Summary of Preparation Methods
| Method | Fluorinating Agent(s) | Reaction Conditions | Yield (%) | Purity/Notes |
|---|---|---|---|---|
| A | Diethylaminosulfur trifluoride + BF3·OEt2 + HF | 10–30 °C, 24 h total, multi-step | 91 | High purity (99.3%), distillation purification |
| B | Morpholinosulfur trifluoride + KMnO4 | 0–20 °C, 72 h + 24 h oxidation | 73 | Colourless oil, crystallizes on storage |
| C | (Diethylamino)sulfur trifluoride | Room temp, 2 h | 60 | ~30% impurity, simpler but lower purity |
| D | Aminodifluorosulfinium tetrafluoroborate salts + Et3N·3HF | 20 °C, 3 h, inert atmosphere | 45–60 | Moderate yield, NMR yield determination |
Detailed Research Findings and Notes
The highest yield and purity were obtained by the two-stage fluorination involving diethylaminosulfur trifluoride followed by boron trifluoride etherate and hydrogen fluoride in triethylamine. This method requires careful control of temperature and sequential reagent addition to avoid side reactions and ensure complete fluorination.
Morpholinosulfur trifluoride is effective but requires longer reaction times and an oxidative purification step with potassium permanganate to remove impurities, offering a good balance of yield and product quality.
Direct fluorination with (diethylamino)sulfur trifluoride is simpler but leads to significant side products, reducing purity and yield. This method may be suitable for less demanding applications or when further purification steps are feasible.
Aminodifluorosulfinium tetrafluoroborate salts provide a mild and controlled fluorination environment with moderate yields. These reagents allow for fluorination under relatively mild conditions, minimizing decomposition but require inert atmosphere and careful workup.
The product identity and purity were confirmed by gas chromatography, nuclear magnetic resonance spectroscopy (^1H and ^19F NMR), and mass spectrometry in the referenced studies, ensuring reliable characterization of the synthesized compound.
Chemical Reactions Analysis
4,4-Difluoro-1-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-1-oxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-oxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features and applications of 4,4-Difluoro-1-oxaspiro[4.5]decan-8-one with related spirocyclic compounds:
Physicochemical Properties
- Lipophilicity : Fluorine atoms in the target compound may increase logP compared to 1,4-Dioxaspiro[4.5]decan-8-one (logP ~1.5 estimated), enhancing membrane permeability in drug candidates.
- Stability : The ethylene ketal in 1,4-Dioxaspiro[4.5]decan-8-one provides acid resistance, while the oxolane ring in the difluoro compound may offer similar stability with added fluorination benefits .
- Toxicity : The aza-benzyl derivative exhibits skin/eye irritation (H315, H319) , whereas fluorinated compounds often show altered toxicity profiles due to metabolic inertness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
